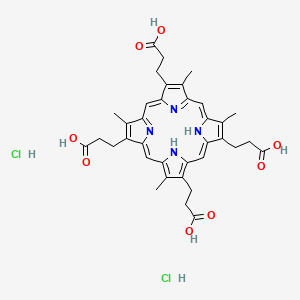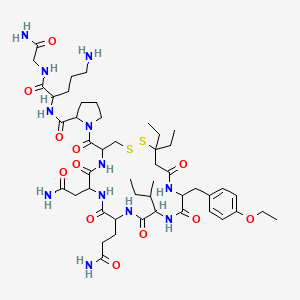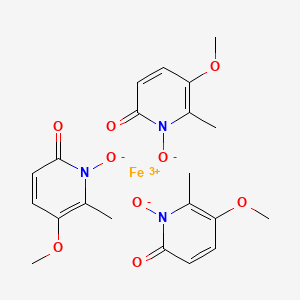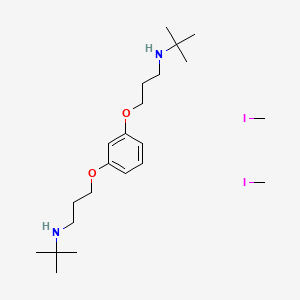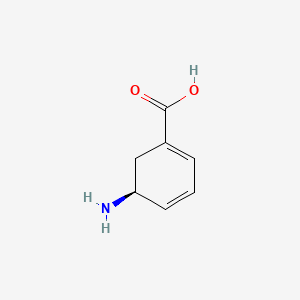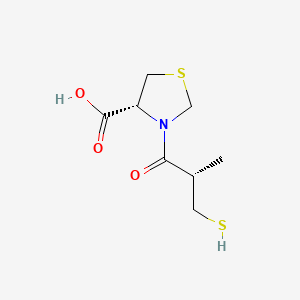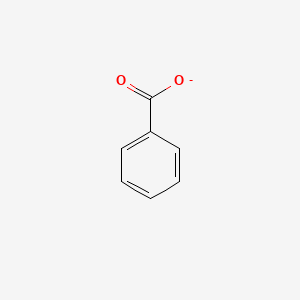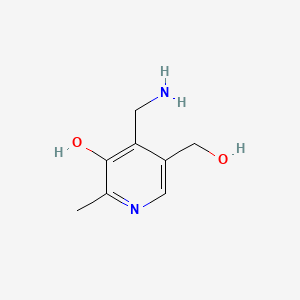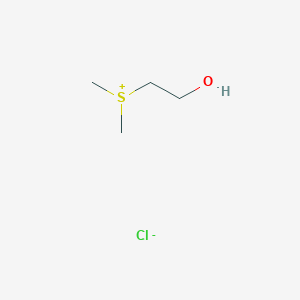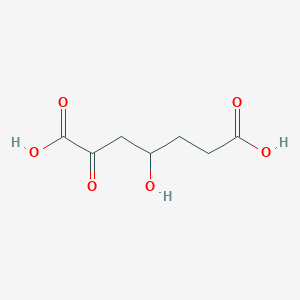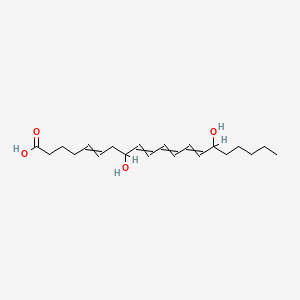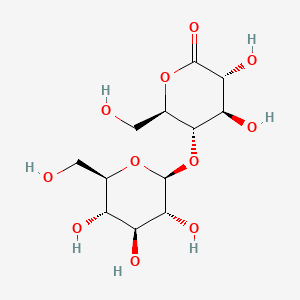
Cellobiono-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cellobiono-1,5-lactone is a disaccharide consisting of D-glucono-1,5-lactone having a beta-D-glucosyl residue at the 4-position. It derives from a D-glucono-1,5-lactone.
Wissenschaftliche Forschungsanwendungen
Biomedical Polymer Scaffolds
Cellobiono-1,5-lactone has been used in the chemo-enzymatic synthesis of its azido derivatives. These derivatives are proposed as building blocks for biomedical polymer scaffolds. The synthesis involves regioselective protection, azidation, deprotection, and enzymatic oxidation processes (Mulla et al., 2013).
Cellulose Depolymerization
Research shows that cellobiose dehydrogenase, which generates this compound, can modify Douglas fir kraft pulp. The presence of cellobiose and iron, along with cellobiose dehydrogenase, substantially reduces the degree of polymerization of pulp cellulose, indicating a potential application in cellulose depolymerization (Mansfield, de Jong, & Saddler, 1997).
Enzymatic Induction
This compound induces the formation of cellulases, particularly cellobiohydrolase I, in Trichoderma reesei. This indicates its role in the enzymatic induction process, which is crucial for breaking down cellulose (Szakmary, Wotawa, & Kubicek, 1991).
Lignocellulose Degradation
In the context of lignocellulose degradation by white-rot fungi, the extracellular flavocytochrome cellobiose dehydrogenase, which catalyzes the oxidation of cellobiose to yield this compound, plays a role. This process is important in the early stages of wood degradation (Hallberg et al., 2003).
Cellulase Formation
This compound has been shown to optimally induce cellulase secretion in Trichoderma reesei. It acts synergistically with sophorose, influencing the formation of various cellulolytic enzymes, thus having an important role in cellulase formation (Iyayi, Bruchmann, & Kubicek, 1989).
Enzyme-Catalyzed Reactions
It has been involved in enzyme-catalyzed reactions such as the oxidation of glucose, maltose, lactose, and other saccharides, indicating its potential in alternative carbohydrate detection and oligosaccharide acid production (Huang et al., 2005).
Pulp and Paper Biotechnology
This compound is considered important for pulp and paper biotechnology, particularly in the context of lignin degradation and the regulation of lignin polymerization/depolymerization processes (Duarte, Costa-Ferreira, & Sena-Martins, 1999).
Eigenschaften
CAS-Nummer |
52762-22-8 |
|---|---|
Molekularformel |
C12H20O11 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 |
InChI-Schlüssel |
FSICMNGKCHFHGP-ZNLUKOTNSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
Synonyme |
cellobionolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


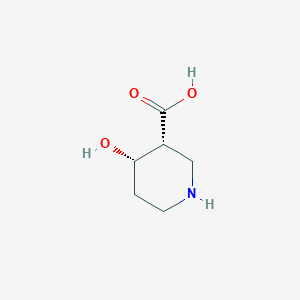
![N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1202991.png)
